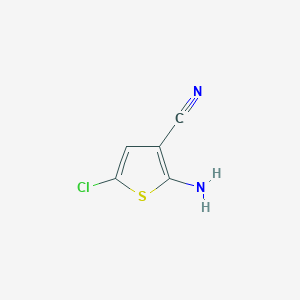

2-Amino-5-chlorothiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

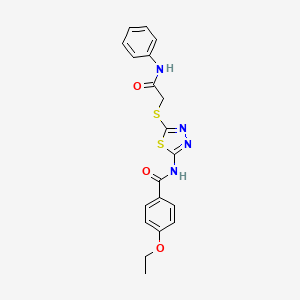

2-Amino-5-chlorothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H3ClN2S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling. The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions . A solvent-free synthesis method was used, which is environmentally friendly .Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorothiophene-3-carbonitrile consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C5H3ClNS/c6-5-2-1-4 (3-7)8-5/h1-2,8H .Chemical Reactions Analysis

The Gewald reaction has been a well-studied multi-component reaction. It involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .Applications De Recherche Scientifique

Quantum Chemical Calculations and Structural Analysis

Quantum Chemical Calculations

Experimental and quantum chemical calculations on compounds closely related to 2-Amino-5-chlorothiophene-3-carbonitrile, like 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, have been conducted to understand their chemical properties and behaviors. These studies provide insights into the electronic structure and potential reactivity of such compounds, essential for various applications in materials science and chemistry (Oturak et al., 2017).

X-ray Crystallography for Structure Determination

X-ray diffraction techniques have been employed to determine the crystal structures of compounds structurally similar to 2-Amino-5-chlorothiophene-3-carbonitrile. These studies are crucial for understanding the molecular geometry and electronic interactions within the compound, which are fundamental for predicting its reactivity and interactions with other molecules (Sharma et al., 2015).

Synthesis and Reactivity

Gewald Synthesis Methodology

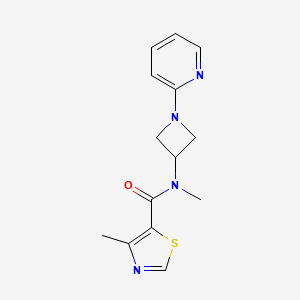

The Gewald synthesis method has been utilized to prepare novel derivatives of 2-aminothiophene compounds. This methodology is significant for synthesizing functionalized thiophene derivatives, which have applications in developing new materials and pharmaceuticals (Khalifa & Algothami, 2020).

Scaffold for Heterocyclic Compounds Synthesis

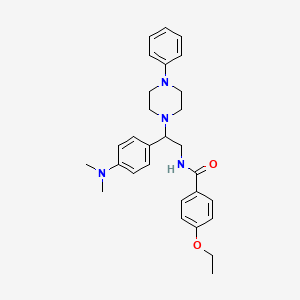

2-Amino-5-chlorothiophene-3-carbonitrile and its derivatives serve as scaffolds for synthesizing various heterocyclic compounds. These compounds have diverse applications, including pharmaceuticals and advanced materials. The ability to use these compounds as building blocks for more complex structures is crucial for synthetic chemistry (Okuda et al., 2014).

Photovoltaic and Electronic Applications

Optical and Electronic Properties

Studies on the structural and optical properties of 4H-pyrano derivatives of 2-Amino-5-chlorothiophene-3-carbonitrile indicate their potential application in photovoltaic devices. Understanding these properties is essential for the design and optimization of materials for energy conversion and electronic applications (Zeyada et al., 2016).

Photovoltaic Device Fabrication

The photovoltaic properties of certain derivatives of 2-Amino-5-chlorothiophene-3-carbonitrile have been explored for their use in organic–inorganic photodiode fabrication. This research is critical for the development of new materials for energy harvesting and photonic applications (Zeyada et al., 2016).

Propriétés

IUPAC Name |

2-amino-5-chlorothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-4-1-3(2-7)5(8)9-4/h1H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELJRDFUIPOFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorothiophene-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)

![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)

![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)

![2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2489128.png)

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)